molecular formula C5H6N2 B073047 4-Methylpyridazine CAS No. 1120-88-3

4-Methylpyridazine

Cat. No. B073047
CAS RN: 1120-88-3
M. Wt: 94.11 g/mol
InChI Key: AIKUBOPKWKZULG-UHFFFAOYSA-N
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Description

4-Methylpyridazine is a chemical compound with the molecular formula C5H6N2 . It has a molecular weight of 94.1145 .


Synthesis Analysis

Pyridazin-3 (2H)-ones, a derivative of pyridazine, have been found to exhibit a wide range of pharmacological activities. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .


Molecular Structure Analysis

The molecular structure of 4-Methylpyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .


Physical And Chemical Properties Analysis

4-Methylpyridazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Industrial Application

  • Synthesis of Pesticide and Antiviral Drug Intermediates: 4-Methylpyridazine is used in the synthesis of various intermediates for pesticides and antiviral drugs. Its synthesis is achieved through a four-step process starting from hydrazine hydrate and citraconic anhydride, with a total yield of around 30% (Yang Shao-juan, 2012).

Biological Activity and Cancer Research

  • Inhibition of Cancer Cell Lines: Derivatives of 4-Methylpyridazine, specifically 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, have shown effective inhibitory activity against cancer cell lines like A549, HeLa, and MCF-7 (Hehua Xiong et al., 2020).
  • Evaluation as c-Met Kinase Inhibitors: Novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, showing moderate to good antitumor activities (Ju Liu et al., 2020).

Chemical Synthesis and Material Science

  • Synthesis of Extended π-Systems: 4-Methylpyridazine reacts with aromatic aldehydes to yield condensation products, useful in the synthesis of extended π-systems (J. Vanden Eynde et al., 2001).
  • Free Radical Chlorination: It's involved in free radical chlorination processes, yielding compounds like 2-chloromethylpyridine and dichloromethylpyrazine (K. Rubina et al., 1989).

Neurological and Pharmacological Studies

  • Aminopyridines Targeting Voltage-activated Calcium Channels: Aminopyridines, including 4-aminopyridine derivatives, target high voltage-activated Ca2+ channels (HVACCs) in neurons, suggesting their potential application in improving neuromuscular function in conditions like spinal cord injury and multiple sclerosis (Zi-Zhen Wu et al., 2009).

Corrosion Inhibition

  • Steel Corrosion Inhibitor: Pyridazine compounds, including derivatives of 4-methylpyridazine, have been studied for their role in inhibiting steel corrosion in acidic environments, demonstrating significant inhibitory efficiency (M. Bouklah et al., 2006).

Safety And Hazards

Precautions should be taken while handling 4-Methylpyridazine. It is advised to wear protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

properties

IUPAC Name

4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUBOPKWKZULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149811
Record name 4-Methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridazine

CAS RN

1120-88-3
Record name 4-Methylpyridazine
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Record name 1120-88-3
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Record name 4-Methylpyridazine
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Record name 4-Methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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